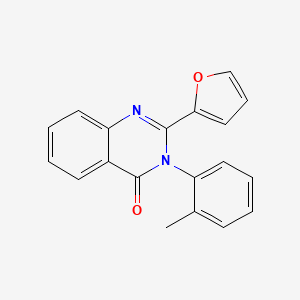![molecular formula C13H13ClN2OS2 B5887820 N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)
N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide, commonly known as CTPT, is a chemical compound that has shown potential in scientific research applications. CTPT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of CTPT is not fully understood, but it is believed to act by inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. CTPT has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division.
Biochemical and physiological effects:
CTPT has been shown to have a variety of biochemical and physiological effects. Studies have shown that CTPT can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of certain proteins involved in cancer progression. CTPT has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in inflammation. In addition, CTPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTPT in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. CTPT has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. However, one limitation of using CTPT in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on CTPT. One area of interest is the development of CTPT derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of CTPT as a combination therapy with other anti-cancer drugs. Furthermore, the potential of CTPT as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Méthodes De Synthèse
CTPT can be synthesized through the reaction of 5-chloro-2-thiophenecarboxaldehyde and 5-propyl-2-thiophenecarbohydrazide in the presence of a suitable solvent and a catalyst. The reaction yields CTPT as a yellow crystalline solid, which can be purified using recrystallization.
Applications De Recherche Scientifique
CTPT has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that CTPT has anti-cancer properties and can inhibit the growth of cancer cells. CTPT has also been shown to have anti-inflammatory, antioxidant, and neuroprotective properties.
Propriétés
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-2-3-10-6-9(8-18-10)13(17)16-15-7-11-4-5-12(14)19-11/h4-8H,2-3H2,1H3,(H,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROIZIMKCMOBAX-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-5-propylthiophene-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
methylene diacetate](/img/structure/B5887748.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)
![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)



